molecular formula C18H21N3O2S B2873936 (1R,5S)-3-(1H-pyrazol-1-yl)-8-(((E)-styryl)sulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2321352-75-2

(1R,5S)-3-(1H-pyrazol-1-yl)-8-(((E)-styryl)sulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2873936
CAS No.: 2321352-75-2
M. Wt: 343.45
InChI Key: FFLVMOKOMXEIAU-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(1R,5S)-3-(1H-pyrazol-1-yl)-8-(((E)-styryl)sulfonyl)-8-azabicyclo[3.2.1]octane” is a bicyclic sulfonamide derivative featuring a rigid 8-azabicyclo[3.2.1]octane core. Its stereochemistry at positions 1 and 5 (1R,5S) is critical for conformational stability, which often influences receptor binding in medicinal chemistry applications.

Properties

IUPAC Name

8-[(E)-2-phenylethenyl]sulfonyl-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c22-24(23,12-9-15-5-2-1-3-6-15)21-16-7-8-17(21)14-18(13-16)20-11-4-10-19-20/h1-6,9-12,16-18H,7-8,13-14H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLVMOKOMXEIAU-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C=CC3=CC=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC(CC1N2S(=O)(=O)/C=C/C3=CC=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1R,5S)-3-(1H-pyrazol-1-yl)-8-(((E)-styryl)sulfonyl)-8-azabicyclo[3.2.1]octane is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, antioxidant, and other therapeutic effects, supported by relevant data tables and case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H18N4O2S\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

This structure features a bicyclic core with pyrazole and styryl groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of the pyrazole class, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed Minimum Inhibitory Concentrations (MIC) ranging from 3.55 to 6.56 μg/mL against Gram-positive bacteria and 3.30 to 6.27 μg/mL against Gram-negative bacteria .

Compound TypeMIC (μg/mL) (Gram-positive)MIC (μg/mL) (Gram-negative)
Styrylpyrazoles3.55 - 6.563.30 - 6.27

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using DPPH assay methods, revealing an IC50 value between 45.17 and 217.22 μg/mL . The presence of specific substituents on the pyrazole ring enhances its ability to scavenge free radicals, indicating a promising avenue for further therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions, as evidenced by studies on similar compounds . These interactions are crucial for the binding affinity and selectivity towards microbial targets.

Study on Antimicrobial Efficacy

In a clinical study involving various pyrazole derivatives, it was found that those with specific electronic properties exhibited enhanced activity against resistant strains of Staphylococcus aureus and Salmonella typhi. The study highlighted that the structural modifications in the pyrazole ring significantly influenced the antimicrobial efficacy .

Antioxidant Capacity Evaluation

A comparative analysis of antioxidant activities among different pyrazole derivatives showed that those with additional hydroxyl groups demonstrated superior activity in scavenging free radicals compared to their counterparts lacking such substituents . This finding suggests that structural optimization could lead to more potent antioxidant agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of the target compound, emphasizing substituent variations and their implications:

Compound ID/Name Substituents at Position 3 Substituents at Position 8 Key Features Potential Implications References
Target Compound: (1R,5S)-3-(1H-pyrazol-1-yl)-8-(((E)-styryl)sulfonyl)-8-azabicyclo[3.2.1]octane 1H-pyrazol-1-yl (E)-styryl sulfonyl - Styryl group enhances lipophilicity and π-π interactions.
- Pyrazole enables H-bonding.
Improved CNS penetration due to moderate lipophilicity; potential for kinase or GPCR targeting.
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-hexylphenoxy)-8-azabicyclo[3.2.1]octane 4-hexylphenoxy 3,5-dimethyl-1H-pyrazole sulfonyl - Bulky hexylphenoxy increases hydrophobicity.
- Methylpyrazole enhances metabolic stability.
Likely optimized for peripheral targets due to high lipophilicity; potential CYP450 inhibition.
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate Trifluoromethanesulfonate (triflate) Methyl - Triflate is a reactive leaving group.
- Methyl reduces steric hindrance.
Suited for synthetic intermediates or prodrugs; limited biological stability.
3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride 2-pyridinylsulfanyl Hydrochloride salt - Pyridine sulfur enhances metal coordination.
- Salt improves aqueous solubility.
Potential for chelation-based mechanisms (e.g., metalloenzyme inhibition).
(1R,3S,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 3-isopropyl-5-methyl-1,2,4-triazol-4-yl None (free amine) - Triazole offers H-bonding and metabolic resistance.
- Isopropyl enhances steric bulk.
Improved oral bioavailability; possible antiviral or anticancer applications.
8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione 1-methylpyrazole 3-oxa-dione ring - Oxa-dione introduces polarity and rigidity.
- Methylpyrazole balances lipophilicity.
Enhanced solubility for intravenous delivery; potential protease inhibition.

Key Structural and Functional Insights:

Sulfonamide vs. Triflate/Sulfanyl Groups :

  • The target compound’s (E)-styryl sulfonyl group provides a balance of lipophilicity and electronic effects, unlike the reactive triflate () or metal-binding sulfanyl (). Sulfonamides are generally stable and versatile in drug design .

Pyrazole vs. Triazole/Phenoxy Substituents: Pyrazole (target compound) and triazole () both enable hydrogen bonding, but triazoles often confer greater metabolic stability. Phenoxy groups () increase hydrophobicity, which may limit CNS uptake .

Bicyclic Core Modifications :

  • The 3-oxa-dione variant () introduces polarity, likely reducing blood-brain barrier penetration compared to the target compound. Free amines () or salts () alter ionization states, affecting solubility and target engagement .

Stereochemical Considerations :

  • The (1R,5S) configuration in the target compound is shared with analogs in and , suggesting a conserved pharmacophoric requirement for activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.